3-Chloro-2,6-difluorophenol

Overview

Description

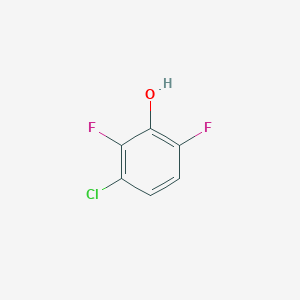

3-Chloro-2,6-difluorophenol (CAS: 261762-51-0) is a halogenated aromatic compound with the molecular formula C₆H₃ClF₂O and a molecular weight of 164.54 g/mol . It features a phenol core substituted with chlorine at the 3-position and fluorine atoms at the 2- and 6-positions. This compound is commercially available at purities ≥97% and is primarily used in research settings, such as synthetic organic chemistry and pharmaceutical intermediate development . Key suppliers include JRD Fluorochemicals and Shanghai Ji Ning Industrial Co., Ltd., with standard packaging ranging from 1g to 5g .

Storage recommendations include room temperature conditions, though solutions should be stored at -20°C or -80°C for long-term stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,6-difluorophenol typically involves the fluorination and chlorination of phenol derivatives. One common method includes the reaction of 2,6-difluorophenol with a chlorinating agent under controlled conditions . The reaction is usually carried out in the presence of a solvent such as dichloromethane or chloroform, and the temperature is maintained at around 50-60°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes. These methods are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,6-difluorophenol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The phenolic group can be oxidized to quinones or reduced to cyclohexanols under specific conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include substituted phenols, quinones, and biaryl compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

3-Chloro-2,6-difluorophenol serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly useful in the development of pharmaceuticals due to its ability to undergo substitution reactions, oxidation, and coupling reactions.

Key Reaction Types:

- Substitution Reactions: The chlorine and fluorine atoms can be replaced by other functional groups.

- Oxidation and Reduction: The phenolic group can be transformed into quinones or reduced to alcohols.

- Coupling Reactions: It can participate in reactions like Suzuki-Miyaura coupling to form biaryl compounds.

Research has shown that this compound exhibits potential biological activity. It has been investigated for its interactions with various biomolecules, particularly enzymes involved in metabolic processes.

Case Study Example:

- A study focused on the interaction of this compound with 17beta-hydroxysteroid dehydrogenase type 14 (17β-HSD14), an enzyme crucial for steroid hormone metabolism. The findings suggest that this compound may have implications in drug development targeting hormone-related diseases.

Medicinal Chemistry

Due to its unique properties, this compound is explored for potential therapeutic applications. Its ability to bind with specific molecular targets enhances its utility in drug design.

Applications:

- Used as a precursor in the synthesis of pharmaceuticals.

- Investigated for its potential effects on human health and disease mechanisms.

Industrial Applications

In industry, this compound is employed in the production of agrochemicals, dyes, and polymers. Its reactivity makes it suitable for creating various chemical products.

Environmental Impact and Safety Considerations

This compound has been assessed for its environmental impact and safety. It is classified as harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage. Additionally, it poses risks to aquatic life with long-lasting effects.

Mechanism of Action

The mechanism by which 3-Chloro-2,6-difluorophenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity to specific targets, leading to various biological and chemical effects . The pathways involved may include oxidative stress, enzyme inhibition, and receptor modulation .

Comparison with Similar Compounds

Halogenated phenols exhibit diverse physicochemical and toxicological profiles depending on the number, type, and position of substituents. Below is a systematic comparison of 3-chloro-2,6-difluorophenol with structurally related compounds:

Structural Analogs and Molecular Properties

Key Observations :

- Substituent Position: Moving the chlorine atom from the 3- to 2-position (as in 2-chloro-3,6-difluorophenol) may affect steric hindrance and hydrogen-bonding capacity, influencing solubility and synthetic utility .

Toxicity and Environmental Impact

- This compound: Limited toxicity data are available, but hazard codes (H302, H314) suggest moderate acute toxicity.

- Chlorinated Phenols (e.g., 2,4,5-Trichlorophenol): Exhibit higher toxicity (e.g., carcinogenicity, endocrine disruption) and environmental persistence due to multiple Cl substituents .

- Dichlorophenols (e.g., 3,5-Dichlorophenol): Generally less toxic than trichlorophenols but still regulated due to aquatic toxicity risks .

Regulatory Status

- This compound: Not explicitly regulated, but hazard codes necessitate safe handling protocols .

- 2,4,5-Trichlorophenol: Listed under EPA’s Toxic Substances Control Act (TSCA) due to dioxin contamination risks .

- Dichlorophenols: Subject to workplace exposure limits (e.g., OSHA PELs) .

Biological Activity

3-Chloro-2,6-difluorophenol (CAS: 261762-51-0) is a chemical compound with the molecular formula and a molecular weight of 164.54 g/mol. This compound is notable for its potential biological activity and interactions with various biomolecules, making it a subject of interest in medicinal chemistry and toxicology.

Chemical Structure

The structure of this compound features two fluorine atoms and one chlorine atom attached to a phenolic ring. This substitution pattern enhances its reactivity and potential biological interactions.

Synthesis

The synthesis typically involves the chlorination and fluorination of phenolic derivatives. A common method includes the reaction of 2,6-difluorophenol with a chlorinating agent under controlled conditions.

Reaction Types

This compound can undergo various chemical reactions:

- Substitution Reactions: Chlorine and fluorine atoms can be substituted with other functional groups.

- Oxidation and Reduction: The phenolic group can be transformed into quinones or reduced to cyclohexanols.

- Coupling Reactions: It participates in coupling reactions like Suzuki-Miyaura to form biaryl compounds.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The presence of halogen substituents enhances its binding affinity, influencing various biological processes.

Case Studies and Research Findings

-

Interaction with Enzymes:

- A study investigated the interaction between this compound and 17beta-hydroxysteroid dehydrogenase type 14 (17β-HSD14), an enzyme involved in steroid hormone metabolism. The binding characteristics suggest potential implications for drug development targeting hormone-related diseases.

- Toxicological Assessment:

- Environmental Impact:

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₆H₃ClF₂O | Enhanced reactivity due to halogen atoms |

| 2-Chloro-3,5-difluorophenol | C₆H₃ClF₂O | Different substitution pattern |

| 4-Chloro-2,6-difluorophenol | C₆H₃ClF₂O | Varying biological activity |

Applications in Research

This compound serves as a building block in organic synthesis and pharmaceutical development. Its properties are explored for potential therapeutic applications and as a precursor in drug design.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-chloro-2,6-difluorophenol with high purity?

- Methodological Answer : Synthesis typically involves halogenation and fluorination of phenol derivatives. For example, electrophilic substitution using chlorine gas or chlorinating agents (e.g., SOCl₂) on fluorophenol precursors, followed by purification via fractional distillation or recrystallization. Key parameters include temperature control (e.g., maintaining 0–5°C during chlorination to minimize side reactions) and solvent selection (e.g., dichloromethane for improved solubility of intermediates). Purity can be verified using HPLC with UV detection at 254 nm .

Q. How should researchers handle this compound safely in laboratory settings?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) such as nitrile gloves and lab coats. Avoid inhalation and skin contact due to potential uncharacterized toxicity . Store the compound in airtight containers at 2–8°C to prevent degradation. For spills, absorb with inert materials (e.g., diatomaceous earth) and dispose of as hazardous waste .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR is critical for confirming fluorine positions (δ ~ -110 to -150 ppm for aromatic fluorines). ¹H NMR can resolve phenolic proton signals (δ ~ 5–6 ppm).

- MS : High-resolution mass spectrometry (HRMS) using ESI⁻ mode provides accurate molecular ion confirmation (m/z 164.5377 for [M-H]⁻) .

- IR : Detect O-H stretching (3200–3600 cm⁻¹) and C-Cl/F vibrations (600–800 cm⁻¹) .

Q. What solvents are compatible with this compound for reaction design?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for nucleophilic substitution reactions. For acid-catalyzed reactions, methanol or ethanol can stabilize the phenolic hydroxyl group. Avoid basic aqueous solutions, as deprotonation may alter reactivity .

Q. How can researchers address discrepancies in reported physical properties (e.g., melting point)?

- Methodological Answer : Variations in melting points (e.g., impurities, polymorphs) require recrystallization from multiple solvents (e.g., hexane/ethyl acetate mixtures) and differential scanning calorimetry (DSC) to confirm thermal behavior. Cross-reference with literature using CAS RN 261762-51-0 for consistency .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in electrophilic aromatic substitution?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electron density distribution and Fukui indices to identify reactive sites. Compare with analogous compounds like 3-chloro-4-fluorophenol (CAS 2613-23-2) to validate predictions. Solvent effects should be incorporated via the SMD continuum model .

Q. How can researchers design degradation studies for this compound given limited ecotoxicity data?

- Methodological Answer : Perform advanced oxidation processes (AOPs) using UV/H₂O₂ or Fenton reagents, monitoring degradation products via LC-QTOF-MS. Compare degradation pathways with structurally similar chlorophenols (e.g., 2,4,6-trichlorophenol) to infer ecotoxicological endpoints. Use Vibrio fischeri bioluminescence assays for acute toxicity screening .

Q. What strategies resolve contradictions in regioselectivity during derivatization of this compound?

- Methodological Answer : Use steric and electronic directing effects:

- Chlorine (meta-directing) and fluorine (ortho/para-directing) compete, but fluorine’s strong electron-withdrawing nature often dominates.

- Experimental validation via Suzuki coupling with para-substituted aryl boronic acids (e.g., 4-methoxyphenylboronic acid) can confirm dominant reaction sites .

Q. How can researchers mitigate interference from this compound in environmental samples during analysis?

- Methodological Answer : Employ solid-phase extraction (SPE) with C18 cartridges for preconcentration, followed by GC-MS/MS with selective ion monitoring (SIM) for Cl/F isotopes. Matrix effects can be minimized using isotopically labeled internal standards (e.g., ¹³C₆-3-chloro-2,6-difluorophenol) .

Q. What experimental frameworks address the lack of chronic toxicity data for this compound?

- Methodological Answer :

Conduct subchronic rodent studies (OECD TG 407) with dose ranges extrapolated from acute LD50 values of analogous compounds (e.g., 3-chlorophenol). Include histopathological analysis of liver/kidney tissues and transcriptomic profiling to identify biomarkers. Cross-reference with ATSDR chlorophenol toxicity frameworks .

Q. Data Contradiction and Gap Analysis

Properties

IUPAC Name |

3-chloro-2,6-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLYWHXHYLQWQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378556 | |

| Record name | 3-Chloro-2,6-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-51-0 | |

| Record name | 3-Chloro-2,6-difluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2,6-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261762-51-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.